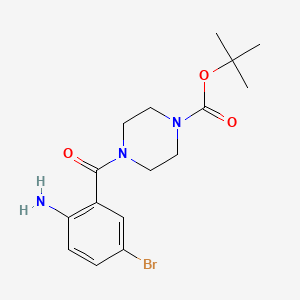
Tert-butyl 4-(2-amino-5-bromobenzoyl)piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 4-(2-amino-5-bromobenzoyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C16H22BrN3O3 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-amino-5-bromobenzoyl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with appropriate reagents. One common method includes the reaction of N-Boc-piperazine with 2-amino-5-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
Tert-butyl 4-(2-amino-5-bromobenzoyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azide derivative, while oxidation with hydrogen peroxide could produce a nitro derivative.
科学的研究の応用
Tert-butyl 4-(2-amino-5-bromobenzoyl)piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
作用機序
The mechanism of action of tert-butyl 4-(2-amino-5-bromobenzoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
類似化合物との比較
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-(2-amino-5-bromobenzoyl)piperazine-1-carboxylate is unique due to the presence of the bromine atom and the amino group on the benzoyl ring. This structural feature imparts specific reactivity and biological activity, making it valuable for certain applications that similar compounds may not be suitable for.
特性
分子式 |
C16H22BrN3O3 |
|---|---|
分子量 |
384.27 g/mol |
IUPAC名 |
tert-butyl 4-(2-amino-5-bromobenzoyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C16H22BrN3O3/c1-16(2,3)23-15(22)20-8-6-19(7-9-20)14(21)12-10-11(17)4-5-13(12)18/h4-5,10H,6-9,18H2,1-3H3 |
InChIキー |
NSBBOZGRMDSCEH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=C(C=CC(=C2)Br)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(2-Methyl-4-nitrophenoxy)-1,2,4-triazolo[4,3-c]pyrimidine](/img/structure/B13911597.png)


![4-[2-(Tributylstannyl)ethynyl]pyridine](/img/structure/B13911616.png)
![(15R)-15-methyl-11-thia-6,14,17-triazatetracyclo[8.8.0.02,7.012,18]octadeca-1(10),2(7),3,8,12(18)-pentaene-5,13-dione](/img/structure/B13911630.png)
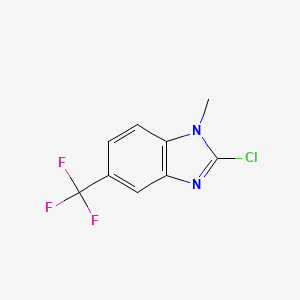

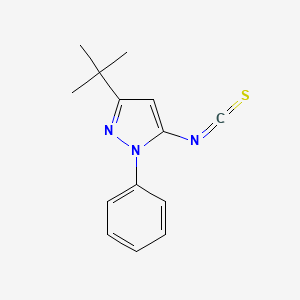
![Tert-butyl 6,6-dimethyl-3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13911651.png)
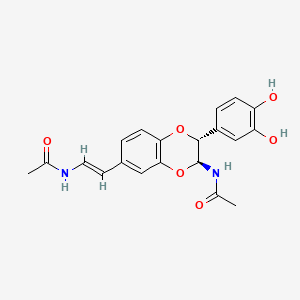

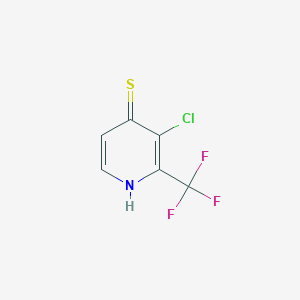
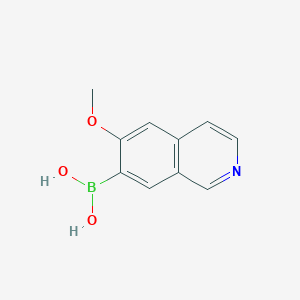
![Methyl 3'-(acetylamino)[1,1'-biphenyl]-3-carboxylate](/img/structure/B13911686.png)
